(S)-b-Amino-4-bromobenzenepropanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQXFYHTBMZHQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for S β Amino 4 Bromobenzenepropanol
Asymmetric Synthesis Approaches
The creation of the single (S)-enantiomer of β-Amino-4-bromobenzenepropanol is primarily achieved through asymmetric synthesis. These methods introduce the desired chirality in a controlled manner, avoiding the need for classical resolution of a racemic mixture. The main strategies employed are catalytic asymmetric methods and chiral pool synthesis.
Catalytic Asymmetric Methods
Catalytic asymmetric methods are highly efficient for the synthesis of chiral molecules like (S)-β-Amino-4-bromobenzenepropanol. These techniques utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary precursor for these reactions is typically 3-amino-1-(4-bromophenyl)propan-1-one, which is then stereoselectively reduced to the desired alcohol.
Transition metal catalysis, particularly with rhodium and ruthenium complexes, is a powerful tool for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govnih.gov For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, a prochiral β-aminoketone, such as N-protected 3-amino-1-(4-bromophenyl)propan-1-one, would be the ideal substrate.
Chiral diphosphine ligands, in combination with ruthenium(II), are known to be highly effective for the asymmetric hydrogenation of β-amino ketones. researchgate.net For instance, complexes of ruthenium with ligands like BINAP or P-Phos can catalyze the hydrogenation of the keto group with high enantioselectivity. The choice of the ligand's chirality dictates the stereochemical outcome of the product.
Similarly, rhodium catalysts, often paired with chiral ligands such as DuanPhos, have demonstrated excellent performance in the asymmetric hydrogenation of β-secondary-amino ketones, achieving high enantiomeric excesses. nih.gov Asymmetric transfer hydrogenation, which uses a hydrogen donor like 2-propanol or formic acid, is another viable and often operationally simpler method. Ruthenium catalysts, such as those based on chiral N-tosylethylenediamine ligands, are particularly effective for this transformation. nih.govacs.org
Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Reduction of β-Amino Ketones Note: This data is representative of reactions with analogous substrates, as specific data for 3-amino-1-(4-bromophenyl)propan-1-one is not readily available in the cited literature.
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(II) | (S)-BINAP | N-Benzoyl-3-aminoketone | >95% | researchgate.net |
| Rh(I) | (S,S)-DuanPhos | N-Alkyl-3-aminoketone | 93-99% | researchgate.net |
| Ru(II) | (S,S)-TsDPEN | Aryl β-aminoketone | >97% | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for asymmetric synthesis. nih.gov For the preparation of (S)-β-Amino-4-bromobenzenepropanol, an organocatalytic approach could involve the asymmetric reduction of 3-amino-1-(4-bromophenyl)propan-1-one. Chiral oxazaborolidines, as popularized by Corey, are effective catalysts for the stereoselective reduction of prochiral ketones using a borane (B79455) source.
Alternatively, the carbon skeleton can be constructed asymmetrically using an organocatalyzed Mannich reaction. researchgate.net This would involve the reaction of a 4-bromobenzaldehyde (B125591) with an appropriate enolizable component in the presence of a chiral amine catalyst, such as L-proline or its derivatives. The resulting β-amino ketone or ester could then be reduced to the target amino alcohol.
Table 2: Plausible Organocatalytic Strategies Note: This table outlines potential strategies based on established organocatalytic reactions.
| Reaction Type | Catalyst | Precursors | Intermediate Product | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | (S)-CBS-oxazaborolidine | 3-Amino-1-(4-bromophenyl)propan-1-one, Borane | (S)-β-Amino-4-bromobenzenepropanol | researchgate.net |
| Asymmetric Mannich Reaction | L-Proline | 4-Bromobenzaldehyde, Acetone, Amine source | Chiral β-amino ketone | researchgate.net |
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Transaminases (TAs) are particularly useful for the synthesis of chiral amines and amino acids. mdpi.comnih.gov One biocatalytic strategy to produce (S)-β-Amino-4-bromobenzenepropanol is through the asymmetric amination of a β-keto acid precursor, such as 3-(4-bromophenyl)-3-oxopropanoic acid, using an (S)-selective ω-transaminase. researchgate.netresearchgate.net The resulting (S)-β-amino acid can then be reduced to the target amino alcohol. The challenge with β-keto acids is their instability, though this can sometimes be overcome by using their ester derivatives. researchgate.net
Another powerful biocatalytic method is the use of a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) for the asymmetric reduction of the prochiral ketone, 3-amino-1-(4-bromophenyl)propan-1-one. A wide range of commercially available reductases can exhibit high enantioselectivity for the synthesis of either the (S) or (R) alcohol, depending on the specific enzyme used. nih.gov
Table 3: Potential Biocatalytic Routes Note: These are proposed biocatalytic routes based on the known activity of these enzyme classes.
| Enzyme Class | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| ω-Transaminase | Asymmetric Amination | 3-(4-Bromophenyl)-3-oxopropanoic acid | (S)-3-Amino-3-(4-bromophenyl)propanoic acid | nih.govresearchgate.net |
| Ketoreductase (KRED) | Asymmetric Reduction | 3-Amino-1-(4-bromophenyl)propan-1-one | (S)-β-Amino-4-bromobenzenepropanol | nih.gov |
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common and versatile source for the chiral pool. baranlab.org
(S)-β-Amino-4-bromobenzenepropanol can be conceptually derived from a chiral amino acid such as (S)-phenylalanine. A plausible synthetic sequence would involve the bromination of the phenyl ring, followed by the reduction of the carboxylic acid functionality to a primary alcohol. The reduction can be achieved using reagents like lithium aluminum hydride or borane.
A potential challenge in this approach is achieving regioselective bromination at the para-position of the phenyl ring. The reaction conditions would need to be carefully controlled to favor the desired isomer. An alternative would be to start with a pre-functionalized amino acid, such as (S)-4-bromophenylalanine, which is commercially available. The synthesis would then be a straightforward reduction of the carboxylic acid group.
Table 4: Chiral Pool Synthesis Outline Note: This table presents a conceptual pathway from a chiral precursor.
| Chiral Precursor | Key Transformation Steps | Target Molecule | Reference |
|---|---|---|---|
| (S)-4-Bromophenylalanine | 1. Protection of the amino group. 2. Reduction of the carboxylic acid. 3. Deprotection. | (S)-β-Amino-4-bromobenzenepropanol | baranlab.org |
Enantiopure α-Amino Acid Derived Pathways
One of the most reliable strategies to obtain enantiomerically pure compounds is to start from the "chiral pool," which consists of readily available, inexpensive, and enantiopure natural products such as α-amino acids. mdpi.combaranlab.org For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, a logical precursor from the chiral pool is (S)-4-bromophenylalanine.
The general approach involves the reduction of the carboxylic acid functionality of the protected amino acid to a primary alcohol without affecting the stereocenter. A common method is the conversion of the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov
A plausible synthetic route is outlined below:
Protection of the amino group: The amino group of (S)-4-bromophenylalanine is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions.
Activation of the carboxylic acid: The protected amino acid is then reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base (e.g., N-methylmorpholine) to form a mixed anhydride.
Reduction: The mixed anhydride is subsequently reduced in situ with sodium borohydride to yield the corresponding N-protected (S)-β-Amino-4-bromobenzenepropanol.
Deprotection: Finally, the protecting group is removed under appropriate conditions (e.g., acidic conditions for the Boc group) to afford the target compound, (S)-β-Amino-4-bromobenzenepropanol.
Table 1: Proposed Synthesis of (S)-β-Amino-4-bromobenzenepropanol from (S)-4-bromophenylalanine
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-protection | (S)-4-bromophenylalanine, (Boc)₂O, base | N-Boc-(S)-4-bromophenylalanine |
| 2 | Carboxylic acid activation | Isobutyl chloroformate, N-methylmorpholine | Mixed anhydride intermediate |
| 3 | Reduction | Sodium borohydride (NaBH₄) | N-Boc-(S)-β-Amino-4-bromobenzenepropanol |
| 4 | Deprotection | Trifluoroacetic acid (TFA) or HCl | (S)-β-Amino-4-bromobenzenepropanol |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. unc.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of β-amino alcohols, chiral auxiliaries derived from amino acids, such as Evans auxiliaries (oxazolidinones), are commonly employed.
A general strategy for the synthesis of (S)-β-Amino-4-bromobenzenepropanol using a chiral auxiliary would involve:
Acylation of a chiral auxiliary (e.g., a (4S)-4-benzyl-2-oxazolidinone) with an appropriate acylating agent.
A stereoselective Mannich-type reaction between the enolate of the acylated auxiliary and an imine derived from 4-bromobenzaldehyde.
Removal of the chiral auxiliary to yield a chiral β-amino acid derivative, which can then be reduced to the target β-amino alcohol.
The stereochemical outcome is controlled by the steric hindrance of the chiral auxiliary, which directs the approach of the electrophile.
Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the preparation of a racemic mixture of β-Amino-4-bromobenzenepropanol, followed by separation of the enantiomers. This process is known as resolution.
Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes. nih.gov
Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. mdpi.comnih.gov For the kinetic resolution of racemic β-Amino-4-bromobenzenepropanol, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) could be employed to selectively acylate the (S)-enantiomer in the presence of an acyl donor (e.g., vinyl acetate), leaving the (R)-enantiomer unreacted. Alternatively, a racemic ester derivative could be selectively hydrolyzed.
Table 2: Representative Lipase-Catalyzed Kinetic Resolution
| Substrate | Enzyme | Reaction | Acyl Donor/Solvent | Outcome |
| Racemic β-Amino-4-bromobenzenepropanol | Lipase (e.g., CAL-B) | Enantioselective acylation | Vinyl acetate (B1210297) / Toluene (B28343) | (S)-acylated product and unreacted (R)-β-Amino-4-bromobenzenepropanol |
The efficiency of the resolution is determined by the enantiomeric ratio (E), which is the ratio of the rate constants for the reaction of the two enantiomers. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. yakhak.orgcsfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For the separation of enantiomers of β-amino alcohols like β-Amino-4-bromobenzenepropanol, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective. yakhak.orghplc.eu A study on the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, demonstrated successful enantiomeric separation on a (R,R)-Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor CSP. researchgate.net This suggests that similar conditions could be applied to the resolution of β-Amino-4-bromobenzenepropanol.
Table 3: Exemplary Chiral HPLC Conditions for a Related Compound
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Result |
| β-amino-β-(4-bromophenyl) propionic acid | (R,R) Whelk-O1 | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025) | UV at 225 nm | Baseline separation of enantiomers with a resolution > 2.5. researchgate.net |
A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org Since β-Amino-4-bromobenzenepropanol is a basic compound, it can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orgnii.ac.jp The choice of the resolving agent and the crystallization solvent is crucial for a successful separation and is often determined empirically.
The process involves:
Dissolving the racemic β-Amino-4-bromobenzenepropanol and one equivalent of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent.
Allowing the less soluble diastereomeric salt to crystallize.
Separating the crystals by filtration.
Liberating the enantiomerically enriched amine from the salt by treatment with a base.
The mother liquor contains the more soluble diastereomeric salt, from which the other enantiomer can be recovered.
Specific Reaction Pathways for β-Amino Alcohol Formation
A common and direct method for the synthesis of β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. The precursor, 3-amino-3-(4-bromophenyl)-1-propanone, can be synthesized and then subjected to a stereoselective reduction of the ketone functionality.
Chiral reducing agents or catalytic asymmetric hydrogenation can be employed for this transformation. For instance, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can effectively reduce the ketone to the desired (S)-alcohol with high enantioselectivity. nih.gov
Another important pathway is the asymmetric transfer hydrogenation of β-amino ketones, often catalyzed by ruthenium or rhodium complexes with chiral ligands. unc.edu These methods provide a direct route to enantiomerically enriched β-amino alcohols.
Stereoselective Reduction of β-Amino Ketones or Esters
A primary and effective route to (S)-β-Amino-4-bromobenzenepropanol involves the stereoselective reduction of a corresponding prochiral β-amino ketone, specifically 3-amino-1-(4-bromophenyl)propan-1-one. This method hinges on the ability of chiral catalysts and reagents to selectively produce one enantiomer of the final alcohol product.
One of the most established methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (BH₃). acs.orgresearchgate.net The catalyst, generated in situ from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the ketone, leading to a high degree of enantioselectivity. acs.orgwikipedia.org For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, the corresponding N-protected 3-amino-1-(4-bromophenyl)propan-1-one would be subjected to reduction using an (R)-oxazaborolidine catalyst to yield the desired (S)-alcohol.
Transfer hydrogenation represents another powerful technique for the enantioselective reduction of ketones. researchgate.net This method utilizes a chiral transition metal catalyst, often based on ruthenium or rhodium, and a hydrogen donor such as isopropanol (B130326) or formic acid. researchgate.netbohrium.com The choice of the chiral ligand coordinated to the metal is crucial for achieving high enantiomeric excess (ee).
The diastereoselectivity of the reduction can also be controlled, particularly when the β-amino group is part of a chiral auxiliary or bears a specific protecting group. For instance, the reduction of N-aryl or N-acyl β-amino ketones with reagents like samarium(II) iodide can lead to either syn or anti 1,3-amino alcohols, depending on the nature of the nitrogen substituent. nih.gov This allows for the synthesis of specific diastereomers, which can be crucial when additional stereocenters are present.
Similarly, the reduction of β-amino esters can provide access to the target amino alcohol. Reagents like lithium aluminum hydride (LAH) are capable of reducing the ester functionality to an alcohol. chemistryworld.com The stereochemistry at the β-carbon must be established prior to reduction, for example, through a chiral pool approach or an asymmetric conjugate addition.
| Reduction Method | Reducing Agent | Catalyst/Auxiliary | Key Features |
| CBS Reduction | Borane (BH₃) | Chiral Oxazaborolidine | High enantioselectivity for prochiral ketones. acs.orgwikipedia.org |
| Asymmetric Transfer Hydrogenation | Isopropanol, Formic Acid | Chiral Ru or Rh complexes | Avoids the use of pyrophoric borane. researchgate.netbohrium.com |
| Diastereoselective Reduction | Samarium(II) Iodide | N-acyl or N-aryl protecting groups | Access to both syn and anti diastereomers. nih.gov |
| Ester Reduction | Lithium Aluminum Hydride (LAH) | Pre-existing chiral center | Reduction of ester to primary alcohol. chemistryworld.com |
Asymmetric Aminohydroxylation of Alkenes
Asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal (1,2-) amino alcohols. The Sharpless Asymmetric Aminohydroxylation (ASAH) is the most prominent example, utilizing a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). researchgate.netbohrium.comwikipedia.org The nitrogen source is usually a salt of an N-halo-sulfonamide, -amide, or -carbamate. bohrium.comorganic-chemistry.org
This reaction proceeds with syn-selectivity, meaning the amino and hydroxyl groups are added to the same face of the double bond. bohrium.comorganic-chemistry.org The choice of the chiral ligand dictates which enantiomer of the product is formed. For instance, (DHQ)₂PHAL and (DHQD)₂PHAL ligands generally provide opposite enantiomers with high selectivity. researchgate.net
While the classic Sharpless AA produces 1,2-amino alcohols, the target molecule, (S)-β-Amino-4-bromobenzenepropanol, is a 1,3-amino alcohol. Therefore, a direct application of the ASAH on a simple alkene precursor is not feasible. However, related transformations can provide access to the desired 1,3-amino alcohol scaffold. For example, an acid-catalyzed three-component oxy-aminomethylation of a styrene (B11656) derivative with trioxane (B8601419) and a sulfonamide can yield 1,3-oxazinanes, which can be subsequently hydrolyzed to the corresponding 1,3-amino alcohols. nih.gov Starting with a 4-bromostyrene (B1200502) derivative, this approach could potentially lead to the desired product skeleton.
Mannich-type Reactions and Their Stereocontrol
The Mannich reaction is a three-component condensation that provides a direct route to β-amino carbonyl compounds, which are ideal precursors for β-amino alcohols. nih.govchemistryworld.comnih.gov The classic reaction involves an aldehyde, an amine, and a carbonyl compound containing an enolizable proton. nih.govchemistryworld.com For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, a potential pathway involves the Mannich reaction of 4-bromobenzaldehyde, a suitable amine (e.g., ammonia (B1221849) or a protected amine), and an enolate equivalent of acetaldehyde (B116499) or a related two-carbon synthon.
The critical challenge in this approach is controlling the stereochemistry. Modern asymmetric Mannich reactions employ chiral catalysts to achieve high enantio- and diastereoselectivity. organic-chemistry.org Organocatalysts, such as proline and its derivatives, have proven highly effective in catalyzing the direct, asymmetric Mannich reaction between aldehydes, amines, and ketones. researchgate.net For example, (S)-proline can catalyze the reaction to favor the formation of the syn diastereomer of the β-amino ketone. nih.gov
Alternatively, metal-based chiral Lewis acid catalysts can be employed to activate the imine component, formed in situ from the aldehyde and amine, towards nucleophilic attack by an enolate. bohrium.com Cooperative catalysis, for instance using a combination of a boron reagent and a chiral copper complex, has been shown to be effective for the asymmetric Mannich reaction of ketone enolates with imines. researchgate.netnih.gov
Once the chiral β-amino ketone is synthesized with the desired stereochemistry at the β-carbon, a subsequent diastereoselective reduction of the ketone functionality, as described in section 2.2.1, would furnish the target (S)-β-Amino-4-bromobenzenepropanol. The choice of reducing agent can influence the stereochemistry of the newly formed hydroxyl group relative to the existing amino group, allowing access to specific diastereomers. researchgate.net
| Mannich Reaction Variant | Key Reactants | Catalyst Type | Stereochemical Control |
| Proline-catalyzed | Aldehyde, Amine, Ketone | (S)-Proline | Provides syn β-amino ketones with high enantioselectivity. nih.gov |
| Metal-catalyzed | Imine, Silyl Enol Ether | Chiral Lewis Acid (e.g., Zn, Cu) | High enantioselectivity for additions to imines. bohrium.comnih.gov |
| Multicomponent | Diazo ester, Arylborane, Imine | Copper(II) salts | Forms α,α-disubstituted β-amino esters. wikipedia.org |
Ring-Opening Reactions of Chiral Heterocycles (e.g., Aziridines, Epoxides)
The nucleophilic ring-opening of chiral epoxides and aziridines is a powerful and direct strategy for the synthesis of enantiomerically pure amino alcohols. acs.orgwikipedia.orgresearchgate.net This method relies on the availability of the corresponding chiral heterocycle, which can often be prepared through asymmetric epoxidation or aziridination reactions.
For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, a plausible precursor would be a chiral epoxide such as (2R,3S)-2-(4-bromophenyl)-3-methyloxirane or a related isomer. The reaction of this epoxide with a nitrogen nucleophile, such as ammonia or a protected amine equivalent, would proceed via an S_N2 mechanism. researchgate.net The nucleophilic attack would preferentially occur at the less sterically hindered carbon or at the benzylic position, which is electronically activated. The stereochemistry of the starting epoxide and the regioselectivity of the ring-opening are critical factors that determine the absolute configuration of the final product.
The use of catalysts can control the regioselectivity of the epoxide ring-opening. acs.org For instance, certain Lewis acid catalysts can direct the nucleophile to a specific carbon atom of the epoxide ring, overriding the inherent substrate bias. acs.org
An alternative approach involves the ring-opening of a chiral aziridine. A suitably substituted N-activated aziridine, for example, N-tosyl-2-(4-bromobenzoyl)aziridine, could be subjected to reductive ring-opening to yield the desired β-amino alcohol. The stereochemistry would be dictated by the configuration of the starting aziridine.
A key starting material for this strategy could be (R)-4-bromostyrene oxide, which is commercially available. wikipedia.orgorganic-chemistry.orgdiva-portal.org While this epoxide would lead to a 2-amino-1-(4-bromophenyl)ethanol derivative upon ring-opening with a nitrogen nucleophile, it highlights the feasibility of using chiral brominated epoxides as precursors for related, more complex amino alcohols.
Multicomponent Reaction Strategies for β-Amino Alcohol Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgorganic-chemistry.org Several MCRs are applicable to the synthesis of β-amino alcohol scaffolds.
The Petasis reaction , also known as the Petasis borono-Mannich reaction, is a prominent example. wikipedia.orgbohrium.comnih.govorganic-chemistry.org It involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. To synthesize a β-amino alcohol, an α-hydroxy aldehyde is typically used as the carbonyl component. For the target molecule, a plausible Petasis reaction would involve an appropriate amine, an α-hydroxy aldehyde like glyceraldehyde, and 4-bromophenylboronic acid. The use of a chiral α-hydroxy aldehyde can lead to high diastereoselectivity, often favoring the anti-β-amino alcohol. nih.gov Recent developments have shown that chiral biphenol catalysts can be used to control the diastereoselectivity, providing access to both syn and anti products. nih.gov
The Ugi reaction is another powerful MCR, typically involving four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide, to produce a bis-amide. wikipedia.orgresearchgate.net While the direct synthesis of β-amino alcohols via the Ugi reaction is not standard, the products can be functionalized to yield the desired scaffold. The stereochemical control in Ugi reactions is often challenging but can be achieved by using a chiral starting material. researchgate.net
Other MCRs, such as a one-pot, four-component radical hydroxymethylation of imines, have also been reported for the synthesis of 1,2-amino alcohols. acs.org This approach involves the combination of an amine, an aldehyde, methanol, and a radical initiator system.
| Multicomponent Reaction | Key Components | Product Scaffold | Notes |
| Petasis Reaction | Amine, α-Hydroxy Aldehyde, Boronic Acid | β-Amino alcohol | Diastereoselectivity can be substrate or catalyst controlled. wikipedia.orgnih.gov |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Requires further transformation to yield amino alcohol. wikipedia.orgresearchgate.net |
| Radical Hydroxymethylation | Amine, Aldehyde, Methanol, Radical Initiator | 1,2-Amino alcohol | One-pot synthesis under mild conditions. acs.org |
Precursor Design and Synthesis
The successful implementation of the aforementioned synthetic strategies relies on the availability of key precursors, particularly the brominated aromatic substrate.
Synthesis of Brominated Aromatic Substrates
The 4-bromophenyl group is a common motif in the synthetic routes to (S)-β-Amino-4-bromobenzenepropanol. The primary precursors incorporating this group are 4-bromobenzaldehyde, 4-bromophenylboronic acid, and 4-bromostyrene derivatives.
4-Bromobenzaldehyde is a versatile starting material for Mannich reactions and as a precursor for other functional groups. It can be prepared through the bromination of toluene followed by oxidation of the methyl group, or by the direct formylation of bromobenzene.
4-Bromophenylboronic acid is a key component in the Petasis reaction and Suzuki couplings. It is typically synthesized from 4-bromophenylmagnesium bromide (a Grignard reagent) or 4-bromophenyllithium by reaction with a trialkyl borate, followed by acidic workup.
4-Bromostyrene and its derivatives are precursors for asymmetric aminohydroxylation and for the synthesis of chiral epoxides like 4-bromostyrene oxide. 4-Bromostyrene can be synthesized from 4-bromoacetophenone by reduction to the corresponding alcohol followed by dehydration, or via a Wittig reaction on 4-bromobenzaldehyde.
The synthesis of these precursors is well-established in organic chemistry, ensuring their accessibility for the construction of the target molecule.
Preparation of Chiral Amine or Alcohol Precursors
The key to synthesizing (S)-β-Amino-4-bromobenzenepropanol lies in the stereoselective formation of the chiral center, which can be achieved through various methods, including the asymmetric reduction of a prochiral ketone or the use of chiral building blocks. A prominent strategy involves the asymmetric reduction of a β-aminoketone precursor.
One effective method for preparing optically active 3-amino-1-phenylpropanol derivatives is through the asymmetric reduction of a 3-amino-1-phenylpropan-1-one (B184242) compound. This transformation can be catalyzed by a spiroborate ester catalyst in the presence of a hydrogen donor, yielding the desired γ-amino alcohol with a high enantiomeric excess (ee) of over 80%. tcichemicals.com
The general reaction scheme starts with a β-aminoketone, which for the synthesis of the target compound would be 3-amino-1-(4-bromophenyl)propan-1-one. This precursor undergoes asymmetric reduction to create the chiral alcohol functionality at the desired (S) configuration.
Table 1: Key Intermediates in Chiral Precursor Synthesis
| Compound Name | Structure | Role in Synthesis |
| 3-Amino-1-(4-bromophenyl)propan-1-one | Br-C₆H₄-C(=O)-CH₂-CH₂-NH₂ | Prochiral ketone precursor |
| (S)-β-Amino-4-bromobenzenepropanol | (S)-Br-C₆H₄-CH(OH)-CH₂-CH₂-NH₂ | Target chiral amino alcohol |
Another powerful approach for the synthesis of chiral amines is through biocatalysis. Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high stereoselectivity. nih.gov In this approach, a ketone precursor would be converted to the corresponding chiral amine. For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, this would involve a transaminase-mediated reaction on a suitable ketone. To drive the reaction equilibrium towards the product, this process can be coupled with a pyruvate (B1213749) decarboxylase (PDC) system to remove the pyruvate by-product. nih.gov
Stereochemical Control and Mechanistic Insights in the Synthesis of S β Amino 4 Bromobenzenepropanol
Diastereoselectivity in Multi-step Transformations
Diastereoselectivity in the synthesis of β-amino alcohols is crucial for controlling the three-dimensional arrangement of the amino and hydroxyl groups. rsc.org Multi-step synthetic sequences offer several points at which this selectivity can be influenced. Common strategies often involve the reduction of a β-amino ketone or the addition of a nucleophile to a chiral imine.
One established method involves the diastereoselective reduction of β-amino ketones. The stereochemical outcome is dictated by the directing influence of the existing chiral center adjacent to the ketone. For instance, in the synthesis of related vicinal amino alcohols, amino acids have been used as inexpensive and enantiopure starting materials to guide the stereochemistry of subsequent reactions. rsc.org Another approach is the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which can produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org
Furthermore, the choice of reagents plays a significant role. For example, the use of specific reducing agents can favor the formation of one diastereomer over another. In the preparation of 1,3-syn-amino alcohols, Ti(iOPr)₄ has been used to coordinate an intermediate imino alcohol, with subsequent reduction by polymethylhydrosiloxane (B1170920) (PMHS) leading to high diastereoselectivity. organic-chemistry.org The stereocontrolled synthesis of β-amino alcohols has also been achieved from lithiated aziridines and boronic esters. nih.gov
The following table illustrates the impact of different reagents on diastereoselectivity in the synthesis of related β-amino alcohol structures.
| Starting Material Type | Reagent/Catalyst | Key Transformation | Diastereomeric Ratio (d.r.) |
| β-Amino Ketone | Ti(iOPr)₄ / PMHS | Directed Reductive Amination | High for syn-isomer |
| Aldimine & Carbonyl Ylide | Rh(II) catalyst | 1,3-Dipolar Cycloaddition | High for syn-isomer |
| Enantioenriched Secondary Alcohol | (S,S) or (R,R) catalyst | Radical C-H Amination | 2:1 to 8:1 d.r. |
Enantioselectivity in Chiral Catalysis and Reagent Control
Achieving the desired (S)-configuration in β-Amino-4-bromobenzenepropanol requires enantioselective methods that can distinguish between two enantiomeric transition states. This is typically accomplished through chiral catalysis or the use of stoichiometric chiral reagents. diva-portal.org
Chiral Catalysis: Transition metal catalysts combined with chiral ligands are powerful tools for asymmetric synthesis. For instance, the asymmetric hydrogenation of β-enamino esters using Rh complexes with chiral ligands like Josiphos can produce β-amino esters with high enantiomeric excess (ee). nih.gov Similarly, iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected γ-amino ketones can yield anti-γ-amino alcohols, while Rh-catalyzed asymmetric hydrogenation can produce the syn-diastereomers. rsc.org
A multi-catalytic approach combining an iridium photocatalyst and a chiral copper catalyst has been developed for the enantioselective radical C–H amination of alcohols, providing access to chiral β-amino alcohols. nih.gov This method avoids the need for pre-installed functional groups and offers a direct route to the desired products. nih.gov
Reagent and Auxiliary Control: Stereochemical control can also be exerted by a chiral reagent that is not covalently bound to the substrate or by a chiral auxiliary that is temporarily attached. diva-portal.org The use of chiral β-amino alcohols as ligands for the enantioselective addition of dialkylzinc compounds to aldehydes is a well-established method for producing secondary alcohols with high optical purity. tcichemicals.com In some cases, organocatalysts, such as chiral sulfinamides, have been shown to effectively catalyze the asymmetric ring-opening of meso epoxides with anilines to give β-amino alcohols with excellent enantioselectivity. organic-chemistry.org
The table below summarizes the performance of various chiral catalysts in the synthesis of chiral amino alcohols.
| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |
| Rh / Josiphos-type ligand | Asymmetric Hydrogenation | Unprotected Enamino Esters | 93-97% |
| Ir / f-binaphane | Asymmetric Hydrogenation | Dihydro-β-carbolines | High |
| Chiral Sulfinamide | Asymmetric Ring-Opening | meso Epoxides | High |
| Cr-catalyst / Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | up to 99% |
Reaction Mechanisms in Stereoselective Formation of β-Amino Alcohol Moiety
The stereoselective formation of the β-amino alcohol moiety is governed by the specific mechanism of the key bond-forming reactions. Understanding these mechanisms is essential for optimizing reaction conditions and predicting stereochemical outcomes.
One common pathway is the asymmetric reduction of a prochiral β-ketoamine . In this mechanism, a chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the substrate. The delivery of a hydride from a reducing agent then occurs preferentially from one face of the carbonyl group, dictated by the steric and electronic properties of the catalyst-substrate complex. This leads to the formation of one enantiomer of the alcohol in excess.
Another important mechanism involves the ring-opening of epoxides . The nucleophilic attack of an amine on an epoxide is a well-established route to β-amino alcohols. scirp.orgresearchgate.netresearchgate.net When a meso-epoxide is used with a chiral catalyst, the catalyst can selectively activate one of the two enantiotopic C-O bonds for nucleophilic attack, leading to an enantioenriched product. organic-chemistry.org The mechanism for a catalytic enantioselective rearrangement of β-amino alcohols involves the formation of an aziridinium (B1262131) ion intermediate, which then undergoes stereoselective ring-opening. organic-chemistry.org
A more recent development is the radical relay mechanism . In this approach, an alcohol is temporarily converted into an imidate radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to form a β-radical. nih.gov This radical is then trapped in an enantioselective manner by a chiral catalyst. nih.gov The mechanism involves a multi-catalytic system where a photocatalyst excites a chiral copper complex, which then facilitates the regio- and enantioselective HAT and subsequent amination. nih.gov
Computational Chemistry and Molecular Modeling in Predicting Stereochemical Outcomes
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the stereochemical outcomes of asymmetric reactions. By modeling the transition states of a reaction, chemists can determine the energy differences between the pathways leading to different stereoisomers.
Density Functional Theory (DFT) studies are frequently employed to elucidate the mechanisms of catalytic reactions. For example, DFT calculations can help to understand the role of specific ligands in controlling selectivity in metal-catalyzed reactions. acs.org By modeling the transition state structures, researchers can identify the key interactions between the catalyst, substrate, and reagents that determine the stereochemical outcome. This information can then be used to design more effective catalysts and optimize reaction conditions.
In the context of β-amino alcohol synthesis, computational studies can be used to:
Predict the preferred binding mode of a substrate to a chiral catalyst.
Calculate the activation energies for the formation of different stereoisomers.
Understand the role of non-covalent interactions, such as hydrogen bonding, in directing stereoselectivity.
Elucidate the mechanism of complex, multi-step reaction cascades.
For example, computational analysis has been used to gain insights into the source of enhanced activity in engineered amine dehydrogenases used for the biosynthesis of chiral amino alcohols. frontiersin.org While extensive calculations have been performed to explain the origin of ligand effects in some hydrocupration reactions, a definitive model has not always been achieved, indicating the complexity of these systems. nih.gov
Applications of S β Amino 4 Bromobenzenepropanol As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Chiral Architectures
The inherent chirality and functional group handles of (S)-β-Amino-4-bromobenzenepropanol make it an adept starting material for the synthesis of intricate chiral heterocyclic structures. The amino and alcohol functionalities serve as key reaction points for cyclization reactions, while the 4-bromophenyl group can be further functionalized to introduce additional complexity.
One notable application is in the synthesis of chiral morpholine (B109124) derivatives. For instance, chiral 2-(4-bromophenyl)ethanolamine derivatives, which are closely related in structure to (S)-β-Amino-4-bromobenzenepropanol, have been utilized to produce chiral 2-(4-cyanophenyl)morpholines. sci-hub.se This transformation highlights the utility of the amino alcohol moiety in forming the core heterocyclic ring system, a common scaffold in many biologically active compounds. The process often involves the protection of the amine, followed by intramolecular cyclization via activation of the alcohol, and subsequent deprotection. The bromine atom on the phenyl ring remains available for further chemical modification, such as cyanation via palladium-catalyzed cross-coupling reactions. sci-hub.se
The synthesis of substituted pyrrolidines, another important class of chiral heterocycles, can also be envisioned starting from (S)-β-Amino-4-bromobenzenepropanol. The synthetic strategy could involve the conversion of the primary alcohol to a suitable leaving group, followed by intramolecular nucleophilic substitution by the amino group to form the five-membered ring. The stereochemistry at the carbon bearing the amino group is crucial in dictating the absolute configuration of the resulting pyrrolidine.
Role in Asymmetric Total Synthesis of Organic Molecules
While specific examples of the direct use of (S)-β-Amino-4-bromobenzenepropanol in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various complex bioactive molecules. Chiral amino alcohols are fundamental components of many natural products, and the 4-bromophenyl group can serve as a handle for key bond-forming reactions in a synthetic sequence.
The general strategy for incorporating such a building block into a total synthesis would involve its use as a chiral fragment that introduces a key stereocenter early in the synthetic route. For example, the amino or alcohol group could be used to direct subsequent stereoselective reactions on an adjacent part of the molecule. The bromophenyl group is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds. This approach is a cornerstone of modern synthetic strategy for building complex molecular frameworks from simpler, stereodefined fragments.
Use in the Synthesis of Chiral Ligands and Organocatalysts
The 1,3-amino alcohol functionality within (S)-β-Amino-4-bromobenzenepropanol is a privileged scaffold for the development of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
The synthesis of novel chiral 1,4-amino alcohol ligands with N-aryl substituents has been explored, starting from precursors that share the core structural features of (S)-β-Amino-4-bromobenzenepropanol. psu.edu These ligands, in combination with metal catalysts, have been shown to be effective in asymmetric reactions such as the borane (B79455) reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes. psu.edu The synthetic route to such ligands typically involves N-alkylation or N-arylation of the amino group and potential modification of the hydroxyl group. The presence of the 4-bromophenyl group can influence the electronic properties and steric bulk of the resulting ligand, thereby fine-tuning its catalytic activity and selectivity.
While direct applications as an organocatalyst are less common, the amino group of (S)-β-Amino-4-bromobenzenepropanol could be incorporated into more complex organocatalytic scaffolds, such as those based on prolinamides or other amine-based catalysts.
Integration into Peptidomimetic Scaffolds
The incorporation of unnatural amino acids and their mimics into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, bioavailability, and biological activity. (S)-β-Amino-4-bromobenzenepropanol can serve as a precursor to β-amino acids that can be integrated into peptide chains. The resulting peptidomimetics often exhibit altered conformational preferences and resistance to enzymatic degradation compared to their natural counterparts.
Patents have disclosed the use of (S)-3-amino-4-(4-bromophenyl)-butyric acid, a direct derivative of the title compound, in the synthesis of peptidomimetic macrocycles. google.comgoogle.com These macrocycles are designed to mimic the secondary structures of proteins, such as α-helices, and can modulate protein-protein interactions. The 4-bromophenyl side chain can engage in specific interactions within the binding pocket of a target protein and also serves as a point for further diversification of the peptidomimetic library. The synthesis of these molecules typically involves solid-phase peptide synthesis (SPPS) techniques, where the custom-synthesized β-amino acid is incorporated into the growing peptide chain. rsc.org
| Peptidomimetic Application | Incorporated Derivative | Potential Therapeutic Target | Reference |
| Macrocyclic Peptidomimetics | (S)-3-amino-4-(4-bromophenyl)-butyric acid | Protein-protein interactions (e.g., GHRH receptor) | google.com |
| Stabilized Helical Peptides | (S)-3-amino-4-(4-bromophenyl)-butyric acid | MDM2/MDMX-p53 interaction | google.com |
Precursor to Structurally Diverse Brominated Chiral Compounds
The synthetic utility of (S)-β-Amino-4-bromobenzenepropanol extends beyond its direct incorporation into larger molecules. The bromine atom on the phenyl ring is a versatile functional handle that allows for a wide range of chemical transformations, leading to a diverse array of other brominated chiral compounds.
Palladium-catalyzed cross-coupling reactions are a primary method for the derivatization of the 4-bromophenyl group. For example, Suzuki coupling can be used to introduce new aryl or vinyl substituents, Heck coupling can form carbon-carbon bonds with alkenes, and Buchwald-Hartwig amination can be employed to install new nitrogen-based functionalities. These reactions, when applied to a protected form of (S)-β-Amino-4-bromobenzenepropanol, can generate a library of chiral compounds with varied electronic and steric properties.
Furthermore, the amino and alcohol groups can be transformed into other functional groups. For instance, the alcohol can be oxidized to a ketone or an aldehyde, and the amine can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of substitution reactions. This functional group interconversion, coupled with modifications at the brominated position, provides access to a vast chemical space of structurally diverse chiral molecules originating from a single, readily available building block.
| Transformation Type | Reagents/Conditions | Resulting Functional Group |
| Suzuki Coupling | Pd catalyst, boronic acid, base | Biaryl or vinyl |
| Heck Coupling | Pd catalyst, alkene, base | Substituted alkene |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Diaryl amine |
| Oxidation of Alcohol | Oxidizing agent (e.g., PCC, Swern) | Ketone or aldehyde |
| Acylation of Amine | Acyl chloride or anhydride (B1165640) | Amide |
Derivatization and Functionalization Chemistry of S β Amino 4 Bromobenzenepropanol
Modification of the Amino Group
The primary amino group in (S)-β-Amino-4-bromobenzenepropanol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Amidation and Urethane Formation (e.g., Boc, Cbz Protection)
The primary amine can be readily converted into amides or carbamates. This is not only a way to introduce new structural motifs but is also a common strategy for protecting the amino group during subsequent reactions.
Amidation can be achieved by reacting the amino alcohol with an acyl chloride, anhydride (B1165640), or carboxylic acid (in the presence of a coupling agent). The choice of reagent allows for the introduction of a wide range of acyl groups.
Urethane formation , particularly the introduction of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, is a fundamental transformation in organic synthesis. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk The Cbz group is commonly installed using benzyl (B1604629) chloroformate (Cbz-Cl). These protecting groups are crucial as they are stable under a variety of reaction conditions but can be removed selectively. The Boc group, for instance, is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), while the Cbz group is typically removed by hydrogenolysis. fishersci.co.uk
Table 1: Representative Conditions for Amine Protection
| Protecting Group | Reagent | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF), Room Temperature |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, aq. NaOH), Solvent (e.g., Dioxane, H₂O), 0 °C to Room Temperature |
Alkylation and Arylation Reactions
N-Alkylation of the primary amine can introduce one or two alkyl substituents. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
N-Arylation introduces an aryl group onto the nitrogen atom. A powerful and widely used method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amine and an aryl halide or triflate. Given that (S)-β-Amino-4-bromobenzenepropanol itself contains a bromo-substituted phenyl ring, intermolecular arylation would need to be carefully controlled to avoid self-coupling or polymerization.
Formation of Cyclic Amine Derivatives
The 1,3-amino alcohol motif in (S)-β-Amino-4-bromobenzenepropanol provides a scaffold for the synthesis of cyclic amine derivatives, such as azetidines. Intramolecular cyclization can be promoted by first converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base would then facilitate an intramolecular nucleophilic substitution by the amino group to form the four-membered azetidine (B1206935) ring. The reaction conditions would need to be carefully optimized to favor the intramolecular cyclization over competing intermolecular reactions.
Modification of the Hydroxyl Group
The primary hydroxyl group is another versatile handle for the functionalization of (S)-β-Amino-4-bromobenzenepropanol.
Esterification and Etherification
Esterification of the primary alcohol can be accomplished by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., using an acid catalyst or a coupling agent like DCC). This reaction is often straightforward but may require protection of the amino group to prevent competing amidation.
Etherification , the formation of an ether linkage, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Alternatively, other methods like the Mitsunobu reaction could be employed for the formation of ethers with inversion of stereochemistry if a chiral secondary alcohol were present.
Oxidation to Carbonyls or Carboxylic Acids
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to an aldehyde requires the use of mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation. To achieve this selectively, the amino group would likely need to be protected.
Oxidation to a carboxylic acid can be achieved using stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent are capable of oxidizing a primary alcohol directly to a carboxylic acid. The resulting product would be 3-amino-3-(4-bromophenyl)propanoic acid. mdpi.com
Table 2: Representative Oxidation Reactions of Primary Alcohols
| Product | Oxidizing Agent | Typical Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, NEt₃) | CH₂Cl₂, -78 °C to Room Temperature |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to Room Temperature |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |
Conversion to Halides or Leaving Groups
The secondary hydroxyl group in (S)-β-Amino-4-bromobenzenepropanol can be readily converted into a more reactive leaving group, facilitating nucleophilic substitution reactions. This transformation is a key step for introducing alternative functionalities at this position.
Standard laboratory procedures can be employed for this purpose. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively. More commonly, the hydroxyl group is transformed into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.
Another strategy involves acylation with phthalic anhydride in the presence of a base to form a phthalic semiester. googleapis.com This derivative can then act as a leaving group in subsequent reactions. A patent describes a similar process for related 3-halo-1-aryl-propanol compounds where the racemic alcohol is reacted with phthalic anhydride and pyridine, followed by resolution and subsequent amination. googleapis.com
Table 1: Representative Methods for Activating the Hydroxyl Group
| Transformation | Reagent(s) | Product Type | Purpose |
|---|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride | Alkyl Chloride | Precursor for substitution reactions |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate | Excellent leaving group for S_N2 reactions |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate | Excellent leaving group for S_N2 reactions |
Transformations Involving the Bromine Moiety
The bromine atom on the phenyl ring is a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to modifying the aromatic core of the molecule.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the aryl bromide of (S)-β-Amino-4-bromobenzenepropanol, typically after protection of the amine and alcohol functionalities.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a biaryl structure or to introduce alkyl, alkenyl, or alkynyl groups. beilstein-journals.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org For substrates like protected (S)-β-Amino-4-bromobenzenepropanol, common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more advanced biarylphosphine ligands such as SPhos. organic-chemistry.org A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. libretexts.org Research on unprotected ortho-bromoanilines has shown that Suzuki coupling can proceed even with a free amine, highlighting the robustness of modern catalytic systems. nih.govrsc.org
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference Analogy |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 90 | nih.gov |
| Alkylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | rsc.org |
Heck-Mizoroki Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly effective for synthesizing substituted alkenes with a preference for the trans isomer. organic-chemistry.orgorganic-chemistry.org Typical catalysts include Pd(OAc)₂ and ligands like PPh₃. The base, often triethylamine (Et₃N) or potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle. mdpi.com The reactivity in Heck reactions can be influenced by the electronic nature of the aryl bromide; electron-withdrawing groups tend to increase reaction rates, whereas electron-donating groups, such as the side chain of the title compound, may require more forcing conditions. researchgate.net
Table 3: Illustrative Conditions for Heck-Mizoroki Coupling of Aryl Bromides
| Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference Analogy |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | researchgate.net |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 140 | organic-chemistry.org |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is invaluable for the synthesis of arylalkynes. The classic Sonogashira protocol employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) with an amine base like triethylamine or diethylamine. wikipedia.orglibretexts.org Aryl bromides are less reactive than aryl iodides and typically require heating to achieve good yields. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.orglibretexts.org
Table 4: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Reference Analogy |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | wikipedia.org |
| Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | beilstein-journals.org |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (S_NAr) involves the displacement of a leaving group, such as bromide, from an aromatic ring by a nucleophile. The canonical S_NAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org
The (S)-β-Amino-4-bromobenzenepropanol molecule contains an alkylamino side chain, which is an electron-donating group. This group increases the electron density of the benzene (B151609) ring, thereby deactivating it towards nucleophilic attack. Consequently, direct S_NAr on this substrate is electronically disfavored and not a synthetically viable pathway under standard conditions. libretexts.orgrsc.org
Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as those proceeding through a benzyne (B1209423) intermediate, exist but typically require extremely harsh conditions (e.g., sodium amide in liquid ammonia). These reactions can also suffer from a lack of regioselectivity, often yielding a mixture of products, which would complicate the synthesis of a single, pure isomer from this specific substrate.
Functionalization for Further Synthetic Elaboration
The aryl bromide functionality serves as a key anchor point for extensive synthetic elaboration beyond cross-coupling reactions. After appropriate protection of the amino and hydroxyl groups, the bromine atom can be transformed to create a wide diversity of derivatives.
One of the most powerful methods for this purpose is metal-halogen exchange . Treatment of the protected aryl bromide with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) can replace the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a vast range of electrophiles to introduce new functional groups.
Examples of such transformations include:
Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup yields a benzoic acid derivative.
Formylation: Reaction with a formylating agent like N,N-dimethylformamide (DMF) introduces an aldehyde group.
Hydroxylation: Reaction with molecular oxygen followed by reduction, or with a boronic ester followed by oxidation, can introduce a hydroxyl group.
Cyanation: Reaction with a cyanating agent can install a nitrile group.
This strategy dramatically expands the synthetic utility of (S)-β-Amino-4-bromobenzenepropanol, allowing the bromine to be converted into a plethora of other functional groups, thereby enabling access to a broad chemical space for drug discovery and materials science. nih.gov
Analytical Methodologies for Purity and Stereochemical Characterization
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC)
Determining the enantiomeric excess (ee) is critical for chiral compounds, and chromatographic techniques are the primary methods for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for separating enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantiomeric separation of β-amino acids and their derivatives. The separation relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase. For compounds like (S)-β-Amino-4-bromobenzenepropanol, polysaccharide-based or Pirkle-type CSPs are often effective.
In a typical method, a solution of the compound is injected into the HPLC system. The mobile phase, often a mixture of organic solvents like hexane and 2-propanol, carries the sample through the column containing the CSP. yakhak.org The differential diastereomeric complexes formed between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For instance, a method developed for the closely related compound β-amino-β-(4-bromophenyl) propionic acid utilized a (R,R) Whelk-O1 chiral HPLC column to achieve good resolution between the (R) and (S) enantiomers.
Interactive Data Table: Typical Chiral HPLC Parameters
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) or Pirkle-type (e.g., Whelk-O1) | Induces separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol (B130326) mixtures | Elutes the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV Detector (e.g., at 254 nm) | Detects the enantiomers as they elute. |
Chiral Gas Chromatography (GC): Chiral GC is another effective technique for determining enantiomeric excess, particularly for volatile compounds. For non-volatile compounds like amino alcohols, derivatization is typically required to increase their volatility and thermal stability. nih.gov Common derivatization agents include trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetyl derivatives. nih.gov The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative. The separated enantiomers are detected, often by a flame ionization detector (FID) or a mass spectrometer (MS), and the enantiomeric excess is determined from the peak areas. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)
Spectroscopic methods are indispensable for confirming the chemical structure of (S)-β-Amino-4-bromobenzenepropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR would confirm the presence of all hydrogen atoms in the molecule, showing characteristic signals for the aromatic protons on the bromobenzene ring, the protons on the propyl chain (at the α, β, and γ positions), and the protons of the amino and hydroxyl groups. The splitting patterns (multiplicity) of these signals would help establish the connectivity between adjacent carbons.
¹³C NMR: Carbon-13 NMR would show distinct signals for each unique carbon atom in the structure, confirming the total number of carbons and their chemical environment (aromatic, aliphatic, attached to heteroatoms).
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, definitively assembling the molecular structure. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to create diastereomeric complexes that exhibit different NMR spectra, allowing for the determination of enantiomeric purity. wikipedia.org Furthermore, Nuclear Overhauser Effect (nOe) experiments can help determine the relative stereochemistry in more complex structures. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For (S)-β-Amino-4-bromobenzenepropanol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of water (H₂O) from the alcohol group or the loss of the amino group (NH₂), which helps to confirm the proposed structure.
Optical Rotation and Circular Dichroism for Chiral Purity Assessment
These techniques exploit the interaction of chiral molecules with plane-polarized light to assess purity and provide information about the stereochemistry.
Optical Rotation: A pure sample of a single enantiomer will rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. For (S)-β-Amino-4-bromobenzenepropanol, a pure sample would exhibit a specific rotation value. The corresponding (R)-enantiomer would rotate light by the exact same magnitude but in the opposite direction. By measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric purity can be assessed. While useful, this method is often used in conjunction with chromatographic techniques for a more accurate determination of enantiomeric excess. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, which can serve as a fingerprint for a particular enantiomer. The spectrum provides information about the stereochemical features of the molecule. The CD spectrum of the (S)-enantiomer would be a mirror image of the spectrum for the (R)-enantiomer. This technique is particularly valuable for confirming the enantiomeric nature of a sample and can be used to study conformational changes. nih.gov
Crystallographic Analysis for Absolute Configuration Determination
X-ray Crystallography: X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique requires a single, high-quality crystal of the compound. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the (S) or (R) configuration at the chiral center. usm.edu While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is considered the gold standard for absolute configuration determination. usm.edu
Interactive Data Table: Summary of Analytical Methodologies
| Methodology | Information Provided | Application for (S)-β-Amino-4-bromobenzenepropanol |
|---|---|---|
| Chiral HPLC/GC | Enantiomeric excess (ee), enantiomeric purity | Quantitative determination of the ratio of (S) to (R) enantiomers. |
| NMR Spectroscopy | Molecular structure, connectivity of atoms | Confirmation of the chemical structure and identity. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula and structural features. |
| Optical Rotation | Degree and direction of rotation of polarized light | Assessment of chiral purity and confirmation of enantiomeric identity. |
| Circular Dichroism | Differential absorption of circularly polarized light | Fingerprinting the enantiomer and confirming chiral nature. |
| X-ray Crystallography | 3D atomic arrangement | Unambiguous determination of the absolute (S) configuration. |
Future Perspectives and Research Directions
Development of Novel and More Efficient Stereoselective Synthesis Methods
One promising avenue is the exploration of dynamic kinetic resolution (DKR). mdpi.comnih.gov This technique combines a rapid, reversible racemization of the starting material with a highly enantioselective and irreversible reaction, theoretically allowing for a 100% yield of the desired enantiomer. The development of new metal catalysts and enzyme systems compatible with the substrate will be crucial for the success of DKR-based approaches. mdpi.com
Furthermore, researchers are investigating stereodivergent synthesis strategies. nih.gov These methods would allow for the selective production of any of the possible stereoisomers of a molecule from a common starting material, simply by changing the catalyst or reaction conditions. nih.gov This would provide greater flexibility and efficiency in accessing not only (S)-β-Amino-4-bromobenzenepropanol but also its other stereoisomers for comparative biological studies.
Exploration of New Catalytic Systems for Enantioselective Production
The enantioselective reduction of prochiral ketones is a cornerstone of the synthesis of chiral alcohols like (S)-β-Amino-4-bromobenzenepropanol. researchgate.netpolyu.edu.hk Future research is geared towards the discovery and optimization of novel catalytic systems that offer improved performance.
Homogeneous Catalysis: Significant efforts are being directed at the design of new chiral ligands for metal-based catalysts, such as those based on ruthenium, iridium, and rhodium. acs.orgrsc.org The aim is to create catalysts with higher activity and enantioselectivity, even at low catalyst loadings. acs.org For instance, modifying existing chiral amino alcohol ligands by hydrogenating aromatic rings to their cyclohexyl analogs has shown to improve enantioselectivity in some cases. polyu.edu.hk
Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative to traditional chemical catalysts. nih.gov Engineered amine dehydrogenases (AmDHs) and transaminases are being explored for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgnih.govnih.gov Future work will involve protein engineering to enhance the substrate scope, activity, and stability of these biocatalysts, making them more suitable for industrial-scale production. frontiersin.orgnih.gov The use of whole-cell biocatalysts, which can regenerate necessary cofactors in situ, is also a promising and cost-effective approach. mdpi.comnih.gov
| Catalyst Type | Key Features & Research Directions |
| Homogeneous Catalysts | Development of new chiral ligands (e.g., modified amino alcohols, diamines) for metals like Ru, Ir, and Rh to enhance enantioselectivity and turnover numbers. polyu.edu.hkacs.orgrsc.org |
| Biocatalysts | Engineering of enzymes such as amine dehydrogenases and transaminases for broader substrate acceptance, higher activity, and improved stability. frontiersin.orgnih.govnih.gov |
| Heterogeneous Catalysts | Design of solid-supported catalysts for easier separation and recycling, contributing to more sustainable processes. mdpi.com |
Expansion of Synthetic Applications as a Versatile Chiral Synthon
(S)-β-Amino-4-bromobenzenepropanol is a versatile chiral building block, and its synthetic utility is expected to expand further. The presence of three key functional groups—a hydroxyl, an amino, and a bromo-substituted phenyl ring—allows for a wide range of chemical transformations.
Future applications will likely involve its use in the synthesis of novel pharmaceutical agents. The chiral 1,2- and 1,3-amino alcohol motifs are present in numerous biologically active compounds, including protease inhibitors and other therapeutics. nih.govacs.org The bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments to create libraries of new compounds for drug discovery.
Moreover, its role as a chiral auxiliary or ligand in other asymmetric reactions is an area ripe for exploration. The inherent chirality of the molecule can be used to induce stereoselectivity in a wide array of chemical transformations.
Green Chemistry Approaches to the Synthesis of (S)-β-Amino-4-bromobenzenepropanol
The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, this translates to the development of more sustainable and environmentally friendly methods.
Key areas of focus include:
Biocatalysis: As mentioned earlier, the use of enzymes operates under mild conditions (temperature and pH) and in aqueous media, significantly reducing the environmental impact compared to many traditional organic synthesis methods. nih.govmdpi.com
Aqueous-Phase Catalysis: Performing catalytic reductions in water instead of organic solvents is a major goal. acs.org This requires the development of water-soluble catalysts that maintain high activity and selectivity. acs.org
Catalyst Recycling: The development of heterogeneous or recyclable homogeneous catalysts is crucial for reducing waste and improving the economic viability of the synthesis. mdpi.com
Advanced Computational Studies for Reaction Pathway Optimization and Stereocontrol Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in understanding and predicting the outcomes of chemical reactions. rsc.orgnih.govrsc.org For the synthesis of (S)-β-Amino-4-bromobenzenepropanol, computational studies can provide deep insights into the reaction mechanisms of catalytic asymmetric reductions.
By modeling the transition states of the reaction, researchers can understand the origins of enantioselectivity. nih.govnih.gov This knowledge can then be used to rationally design more effective catalysts and optimize reaction conditions to favor the formation of the desired (S)-enantiomer. For example, DFT calculations can help elucidate the role of non-covalent interactions, such as hydrogen bonding and CH/π interactions, in stabilizing the transition state that leads to the major product. rsc.org
Machine learning is also emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. nih.govrsc.org By training algorithms on large datasets of reaction outcomes, it may become possible to predict the enantiomeric excess for a given substrate and catalyst with high accuracy, thereby accelerating the discovery of optimal synthetic routes. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-β-Amino-4-bromobenzenepropanol in laboratory settings?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-bromobenzylamine and a chiral epoxide or halogenated alcohol (e.g., 3-chloropropanol) under basic conditions. For stereochemical control, chiral catalysts or enantiopure starting materials are used. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >93% purity, as demonstrated in analogous bromobenzyl derivatives .
Q. How can researchers characterize the stereochemical purity of (S)-β-Amino-4-bromobenzenepropanol using spectroscopic techniques?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for enantiomeric resolution. Complementary techniques include and NMR to confirm the (S)-configuration by analyzing coupling constants and chemical shifts. Mass spectrometry (MS) validates molecular weight, while polarimetry quantifies optical rotation .
Q. What are the solubility properties of (S)-β-Amino-4-bromobenzenepropanol, and how do they influence experimental design?
- Methodological Answer : The compound shows slight solubility in chloroform and methanol but better solubility in DMSO. Solubility tests should precede biological assays to avoid precipitation. For in vitro studies, stock solutions in DMSO (≤1% v/v) are recommended to minimize solvent interference .
Advanced Research Questions
Q. How do stereochemical configurations [(S) vs. (R)] influence the biological activity or chemical reactivity of β-Amino-4-bromobenzenepropanol derivatives?
- Methodological Answer : Comparative studies using enantiomeric pairs are essential. For example, enzymatic assays (e.g., kinase inhibition) can reveal stereospecific interactions. Computational docking simulations (e.g., AutoDock Vina) predict binding affinities to chiral active sites. Recent work on analogous chlorophenyl derivatives highlights significant differences in IC values between enantiomers .
Q. What strategies are recommended for resolving contradictions in pharmacological data involving (S)-β-Amino-4-bromobenzenepropanol across different studies?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in high-throughput screening datasets. Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-check experimental conditions (e.g., pH, solvent purity) that may alter compound stability .
Q. What methodological considerations are critical when designing longitudinal studies to assess the stability of (S)-β-Amino-4-bromobenzenepropanol in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
